3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
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Overview
Description
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is a complex organic compound featuring a bicyclic structure with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid typically involves the following steps:
Diels-Alder Reaction: The initial step involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride to form a norbornene derivative.
Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group is a popular protecting group in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for research purposes.
Material Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during peptide synthesis and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
- 3-(endo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid
- 3-(Benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
Uniqueness
3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is unique due to its exo configuration, which provides distinct steric and electronic properties compared to its endo isomer. This configuration can influence the reactivity and stability of the compound, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
(1R,2R,3S,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)20-13-9-10-14(11-13)21(20)24-23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13-14,19-21H,11-12H2,(H,24,27)(H,25,26)/t13-,14+,20+,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUNSQHMOYCPJU-HLNGLMCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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